N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

Description

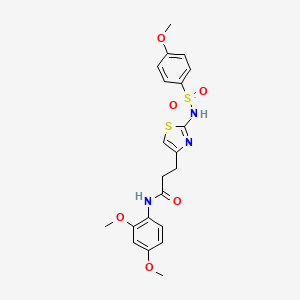

N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-methoxyphenylsulfonamido group at position 2 and a propanamide linker at position 2. The propanamide chain terminates in a 2,4-dimethoxyphenyl group, contributing to its lipophilic profile. Its synthesis likely involves multi-step reactions, including sulfonamide formation, thiazole cyclization, and amide coupling, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S2/c1-28-15-5-8-17(9-6-15)32(26,27)24-21-22-14(13-31-21)4-11-20(25)23-18-10-7-16(29-2)12-19(18)30-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJBIXILOVIUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a sulfonamide group, and a propanamide moiety, making it a subject of interest in medicinal chemistry for its possible therapeutic applications.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 443.5 g/mol. The structural characteristics include:

- Thiazole Ring : Known for its diverse biological activities.

- Sulfonamide Group : Often associated with antibacterial properties.

- Dimethoxyphenyl Moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth. This class of compounds has been explored for their effectiveness against various pathogens, including those responsible for leishmaniasis and other infections .

Antitumor Effects

The compound's thiazole component may play a role in its antitumor activity. Thiazole derivatives have been reported to inhibit microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism has been observed in several studies focusing on the anticancer potential of similar compounds.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, modulating various biological pathways. For instance, sulfonamides have shown promise as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with thiazole rings. The findings demonstrated that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that thiazole-containing compounds could induce apoptosis through the activation of caspase pathways. The results indicated that modifications to the thiazole moiety could enhance cytotoxicity against specific cancer types, suggesting a potential therapeutic role for this compound in oncology .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, sulfonamide group | Antimicrobial, antitumor |

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Thiazole Derivatives | Various substituents | Anticancer, enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic sulfonamides and propanamide derivatives. Key comparisons include:

Key Observations:

- Thiazole vs. Triazole/Imidazole Cores: The target compound’s thiazole ring may confer distinct electronic and steric properties compared to triazole () or imidazole () derivatives.

- Sulfonamido vs. Sulfonyl Groups : The 4-methoxyphenylsulfonamido group in the target compound contrasts with sulfonyl-linked triazoles (). Sulfonamido groups enhance hydrogen-bonding capacity, which could improve target selectivity compared to sulfonyl derivatives .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in ’s triazoles align with the thione tautomer stability, a feature likely shared with the target compound’s thiazole core .

- NMR Analysis : The ¹H-NMR of the target’s 2,4-dimethoxyphenyl group would show two singlet peaks for methoxy protons, distinct from the split signals of fluorophenyl derivatives in and .

Q & A

Q. Characterization :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the thiazole and sulfonamide groups.

- IR spectroscopy to validate amide (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) bonds.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: How is the biological activity of this compound assessed in preclinical studies?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity for targets like COX-2 or EGFR kinase .

Advanced: How do structural analogs of this compound compare in terms of bioactivity and electronic properties?

Methodological Answer:

Substituent effects on the thiazole ring and aryl groups significantly modulate activity. For example:

| Compound Analog | Key Structural Difference | Bioactivity Trend |

|---|---|---|

| 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | Lacks propanamide chain | Reduced anticancer activity (IC₅₀ > 50 μM vs. ~10 μM for parent compound) |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide | Chlorophenyl vs. methoxyphenyl | Enhanced antimicrobial activity (MIC = 2 μg/mL vs. 8 μg/mL) |

Electronic properties (e.g., Hammett σ values of substituents) correlate with bioactivity; electron-donating groups (e.g., -OCH₃) improve solubility but may reduce target binding .

Advanced: What strategies resolve contradictions in crystallographic data for similar thiazole derivatives?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to model disorder in methoxyphenyl groups. For twinned crystals, apply the TWIN/BASF command .

- Data validation : Cross-check with PLATON to detect missed symmetry (e.g., pseudo-merohedral twinning) .

- Contradiction case : Discrepancies in sulfonamide torsion angles may arise from solvent interactions; refine with SQUEEZE to account for disordered solvent .

Advanced: How are multi-step synthetic pathways optimized to improve yield and purity?

Methodological Answer:

- Stepwise monitoring : Use thin-layer chromatography (TLC) with UV visualization at each step to isolate intermediates .

- Critical step : Sulfonamide formation often requires stoichiometric control (1:1.05 ratio of thiazole amine to sulfonyl chloride) to minimize di-sulfonylated byproducts .

- Yield optimization :

- Temperature : Reflux at 80°C for thiazole cyclization (vs. 60°C, which reduces yield by ~20%) .

- Catalyst : Use DMAP (4-dimethylaminopyridine) during amide coupling to accelerate reaction kinetics .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Methodological Answer:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .

- Meta-analysis : Compare SAR trends across analogs (e.g., logP vs. IC₅₀) to identify outliers caused by assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.